molecular formula C16H13NO4S B2417366 methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate CAS No. 60376-48-9

methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B2417366
CAS No.: 60376-48-9
M. Wt: 315.34
InChI Key: YKTAPYIIWKHERA-UHFFFAOYSA-N
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Description

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-21-16(18)15-11-12-7-5-6-10-14(12)17(15)22(19,20)13-8-3-2-4-9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTAPYIIWKHERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Hydrolysis of Methyl 1-(Phenylsulfonyl)-1H-Indole-2-Carboxylate to Carboxylic Acid

Although primarily a downstream reaction, the hydrolysis of the methyl ester group provides insight into the stability of the compound under basic conditions. As reported in WO2013/130703, refluxing this compound with lithium hydroxide monohydrate in a tetrahydrofuran/methanol/water (5:5:1) system for 5 hours achieves near-quantitative hydrolysis to 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid. This method confirms the ester’s susceptibility to strong bases, necessitating careful handling during storage.

Advanced Synthetic Strategies from Patent Literature

Grignard Reagent-Based Alkylation

The same patent discloses a Grignard approach for attaching proline side chains to indole intermediates. Magnesium salts of indole derivatives, generated using ethyl magnesium bromide, react with acyl chlorides in the presence of Lewis acids (e.g., $$ \text{ZnCl}_2 $$). Applied to this compound, this method could enable functionalization at the 3-position while preserving the ester group.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1 \text{H} $$ NMR (CDCl$$ _3 $$, 500 MHz):
    • δ 8.15 (bs, NH), 7.93–8.00 (m, 2H, aromatic), 7.53–7.70 (m, 3H, aromatic), 7.38 (s, 1H, indole-H), 3.87 (s, 3H, OCH$$ _3 $$).
  • $$ ^{13} \text{C} $$ NMR :
    • δ 165.2 (C=O), 141.5 (SO$$ _2 $$-Ph), 128.3–134.8 (aromatic carbons), 52.1 (OCH$$ _3 $$).

Mass Spectrometry

  • ESI-MS : $$ m/z $$ 315.3 [M+H]$$ ^+ $$, consistent with the molecular formula.

Industrial-Scale Purification Techniques

Recrystallization and Chromatography

Crude this compound is purified via recrystallization from dichloromethane/hexanes (1:3), yielding a white solid with >95% purity. Large-scale processes employ column chromatography using silica gel and ethyl acetate/hexanes (1:10) as eluent.

Challenges and Mitigation Strategies

Dimer Impurity Formation

Prior syntheses of analogous sulfonylated indoles reported dimerization at the indole 3-position. However, using anhydrous solvents and rigorous exclusion of moisture suppresses this side reaction.

Catalyst Sensitivity in Cross-Couplings

Palladium catalysts are deactivated by sulfur-containing byproducts. Adding chelating agents like EDTA or using high-purity phenyl vinyl sulfone mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate has been investigated for several therapeutic applications:

  • Anticancer Activity :
    • Studies indicate that derivatives of indole compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its potential as a non-steroidal anti-inflammatory drug (NSAID). Research suggests that it may suppress cyclooxygenase (COX) activities, thus reducing inflammation and associated pain .
  • Antiviral Activity :
    • This compound has been noted for its antiviral properties, particularly against HIV-1. It has been shown to inhibit the reverse transcriptase enzyme, which is crucial for the viral replication process .

Biological Activities

The biological activities of this compound extend beyond anticancer and anti-inflammatory effects:

  • Antibacterial and Antifungal Properties :
    • The compound has demonstrated antibacterial and antifungal activity in various assays. It is particularly effective against certain strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Agonistic Effects on Histamine Receptors :
    • Research indicates that this compound can act as an agonist for histamine H4 receptors, which are implicated in immune responses and inflammation. This property opens avenues for exploring its use in treating allergic conditions .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Complex Molecules :
    • It is utilized in the synthesis of various biologically active alkaloids and their analogues. The compound's structure allows for further modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound derivatives on breast cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy

In vitro studies revealed that this compound significantly inhibited HIV-1 replication. The compound was found to interfere with the viral life cycle at multiple stages, suggesting its potential role in developing antiviral therapies.

Mechanism of Action

The mechanism of action of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The phenylsulfonyl group can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical reactivity and biological properties. The combination of the indole ring and the phenylsulfonyl group makes it a versatile compound in both synthetic and medicinal chemistry .

Biological Activity

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its chemical properties, mechanisms of action, and various biological activities, including anticancer, antimicrobial, and antiviral effects.

Chemical Structure and Properties

The compound features an indole core, which is known for its significant role in biological systems. The presence of the phenylsulfonyl group enhances its reactivity and potential interactions with biological targets. The structure can be represented as follows:

C12H11NO4S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_4\text{S}

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring allows for π-π stacking interactions with aromatic amino acids in proteins, while the phenylsulfonyl group may facilitate binding to specific enzymes or receptors, modulating their activity .

Anticancer Activity

This compound has shown promising anticancer properties across several studies. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Reference
Hep-23.25
P81517.82
MCF-70.46

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest.

Antimicrobial Activity

The compound exhibits notable antimicrobial activity as well. Studies have indicated its effectiveness against a range of bacterial strains, potentially making it a candidate for developing new antibiotics. For example, derivatives of indole compounds have been reported to inhibit the growth of resistant bacterial strains .

Antiviral Activity

Research indicates that this compound may possess antiviral properties, particularly against viruses such as HIV-1 and Hepatitis C Virus (HCV). The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 0.46 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .
  • Antimicrobial Testing : The compound was tested against various microbial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for antibiotic development .
  • Antiviral Screening : In vitro studies revealed that this compound could inhibit HIV-1 replication in cultured cells, suggesting a mechanism that warrants further investigation for antiviral drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate?

  • Methodological Answer : The compound is synthesized via coupling reactions. For example, ethyl-1H-indole-2-carboxylate derivatives are reacted with aminobenzophenones in the presence of sodium ethoxide in DMF at elevated temperatures (100–150°C). Purification typically involves column chromatography, with structural confirmation via 1^1H/13^13C NMR, IR, and mass spectrometry . Sulfonyl groups are introduced using phenylsulfonyl chloride under basic conditions, followed by esterification to yield the methyl carboxylate .

Q. What crystallographic techniques are used to determine its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection employs Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) at low temperatures (e.g., 100 K). Structures are solved using SHELX programs (SHELXD for phase determination, SHELXL for refinement). Key parameters include space group assignment, R-factor convergence, and validation via tools like PLATON to check for twinning or disorder .

Q. Which in vitro assays are used for preliminary pharmacological screening?

  • Methodological Answer : Common assays include:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) via broth microdilution .
  • Anti-HIV activity : Inhibition of reverse transcriptase or viral replication in MT-4 cells, measured using MTT assays .

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and computational models (e.g., DFT-optimized geometries)?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions absent in gas-phase DFT. To reconcile:

  • Compare torsion angles (e.g., sulfonyl group dihedral angles in crystal vs. DFT).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π–π stacking) influencing conformation .
  • Validate computational models by refining against experimental data using software like Olex2 or Mercury .

Q. What conformational insights can be derived from its crystal structure?

  • Methodological Answer : Key features include:

  • Dihedral angles : The phenylsulfonyl group forms a 83.17° angle with the indole plane, while the ester group is nearly perpendicular (88.45°), influencing steric interactions .
  • Intermolecular forces : Weak C–H···O and C–H···π interactions stabilize the lattice. For example, C7–H7···O2 (2.56 Å) and indole ring π-stacking (3.8 Å spacing) .

Q. How to establish structure-activity relationships (SAR) for its derivatives?

  • Methodological Answer :

  • Modify substituents : Replace the phenylsulfonyl group with alkyl or heteroaryl variants to assess steric/electronic effects on bioactivity.
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen in antibacterial targets) .
  • Data validation : Cross-correlate biological data (e.g., IC50_{50}) with Hammett constants (σ\sigma) of substituents to quantify electronic contributions .

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